8-Hydroxymirtazapine β-D-glucuronide is a significant metabolite of mirtazapine, an antidepressant used primarily for the treatment of major depressive disorder. This compound is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility and excretion of drugs. The glucuronidation of mirtazapine involves the conjugation of glucuronic acid to the hydroxyl group at the 8-position of the mirtazapine molecule, resulting in 8-hydroxymirtazapine β-D-glucuronide.
Mirtazapine is synthesized from various precursors, and its metabolites, including 8-hydroxymirtazapine β-D-glucuronide, are generated primarily in the liver through enzymatic reactions involving UDP-glucuronosyltransferases (UGTs) . The formation of glucuronides is a critical pathway for drug metabolism, facilitating the elimination of lipophilic compounds from the body.
8-Hydroxymirtazapine β-D-glucuronide belongs to the class of O-glucuronides, which are characterized by the attachment of glucuronic acid to a hydroxyl group on a parent drug or metabolite. This compound is classified as a phase II metabolite, indicating its role in drug detoxification and elimination processes.
The synthesis of 8-hydroxymirtazapine β-D-glucuronide typically involves two main approaches: direct glucuronidation using glucuronyl donors and chemical synthesis from mirtazapine derivatives. The enzymatic synthesis is often preferred due to its specificity and efficiency.
The synthesis requires careful control of reaction conditions. For example, reactions may be performed under anhydrous conditions and monitored by chromatography techniques such as HPLC or LC-MS for product identification and purity assessment.
The molecular structure of 8-hydroxymirtazapine β-D-glucuronide features:
The molecular formula for 8-hydroxymirtazapine β-D-glucuronide is , with a molecular weight of approximately 432.41 g/mol. The compound exhibits characteristic spectral data in NMR and mass spectrometry that confirm its structure .
The primary reaction involving 8-hydroxymirtazapine β-D-glucuronide is its formation through glucuronidation. This reaction can be represented as follows:
The reaction typically occurs in an aqueous medium with optimal conditions for UGT activity. Factors such as substrate concentration, enzyme kinetics, and temperature significantly influence the yield and rate of glucuronidation .
The mechanism by which 8-hydroxymirtazapine β-D-glucuronide exerts its effects involves several steps:
This metabolic pathway plays a crucial role in detoxifying mirtazapine and facilitating its elimination from the body .
The formation of 8-hydroxymirtazapine (8-OH-MIR) represents the primary oxidative pathway in mirtazapine metabolism, predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP2D6. In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms demonstrated that CYP2D6 selectively mediates the 8-hydroxylation reaction [7]. This specificity was confirmed through reaction phenotyping, where CYP2D6 inhibitors significantly reduced 8-OH-MIR formation, while inhibitors of other CYP isoforms exhibited minimal effects [5]. However, in vivo studies in humans revealed that genetic polymorphisms of CYP2D6 (including CYP2D65 and CYP2D610 alleles) did not significantly alter systemic exposure to mirtazapine or its demethylated metabolites, suggesting compensatory metabolic pathways or minimal contribution of this pathway to overall clearance [1] [7].
Quantitative analysis indicates that 8-OH-MIR circulates at substantially lower plasma concentrations (median: 1.42 nmol/L) compared to the parent drug mirtazapine (92.71 nmol/L) and N-desmethylmirtazapine (44.96 nmol/L) in patients at steady state [1]. This suggests efficient conjugation and elimination of the hydroxylated metabolite. The catalytic efficiency (V~max~/K~m~) of CYP2D6 for 8-hydroxylation is moderate compared to other antidepressant metabolism pathways, explaining why strong CYP2D6 inhibitors do not significantly impact mirtazapine pharmacokinetics in clinical settings [7].
Table 1: CYP Enzymes Involved in Mirtazapine Metabolism
CYP Isoform | Primary Metabolic Reaction | Contribution to Clearance | Polymorphic Influence |
---|---|---|---|
CYP2D6 | 8-Hydroxylation | Moderate (forms 8-OH-MIR) | Minimal clinical impact |
CYP3A4 | N-desmethylation, N-oxidation | Major (forms DMIR) | Not significant |
CYP1A2 | Minor pathways | Negligible | Not established |
CYP2C9 | Minor pathways | Negligible | Not established |
8-hydroxymirtazapine undergoes rapid and extensive glucuronidation to form 8-hydroxymirtazapine β-D-glucuronide (8-OH-MIR-G), a reaction predominantly catalyzed by UDP-glucuronosyltransferase UGT2B10. In vitro studies using expressed human UGT enzymes and inhibition assays demonstrated that UGT2B10 exhibits high affinity for 8-OH-MIR, with kinetic studies revealing a low K~m~ value (indicating high binding affinity) for this reaction [2] [6]. UGT1A4 serves as a secondary enzyme contributing to this conjugation, though with lower catalytic efficiency compared to UGT2B10 [6]. The reaction proceeds via N-glucuronidation, specifically targeting the piperazine nitrogen of 8-OH-MIR, which is characteristic of UGT2B10's substrate selectivity for tertiary amine-containing compounds [2].
The exceptional efficiency of this glucuronidation step is evidenced by plasma concentration ratios in Japanese psychiatric patients, where the median 8-OH-MIR-G concentration (111.60 nmol/L) was approximately 59.5 times higher than that of the unconjugated 8-OH-MIR (1.42 nmol/L) [1]. This pronounced ratio underscores glucuronidation as the dominant elimination pathway for the hydroxylated metabolite. Chemical inhibition studies using desloratadine (a relatively selective UGT2B10 inhibitor with K~i~ ≈ 1.3 μM) and nicotine confirmed UGT2B10's primary role, reducing 8-OH-MIR glucuronidation by >80% in human liver microsomes [6]. Albumin significantly enhances UGT2B10-mediated glucuronidation in vitro by sequestering inhibitory fatty acids, suggesting potential implications for in vitro to in vivo extrapolation [6].
Significant interspecies differences exist in the hepatic metabolism of mirtazapine, particularly regarding the formation and conjugation of 8-OH-MIR. Studies using isolated hepatocytes revealed that rat hepatocytes metabolize mirtazapine completely within 3 hours, whereas human hepatocytes exhibited only partial metabolism (36-94% depending on the donor) over the same period [3]. Furthermore, rat hepatocytes excreted a substantially higher proportion of formed metabolites into the incubation medium compared to human hepatocytes, indicating differences in transporter activity or intracellular binding.
Crucially, glucuronidation capacity toward 8-OH-MIR differs markedly between species. Liver microsomes from mice, rats, dogs, and monkeys show negligible or undetectable N-glucuronidation activity for piperazine-containing drugs like mirtazapine [2]. This species-specific deficiency in UGT2B10 homolog activity makes conventional laboratory animals poor models for predicting human glucuronidation kinetics of 8-OH-MIR-G. Human hepatocytes, in contrast, efficiently produce 8-OH-MIR-G as a major metabolite, aligning with in vivo human data showing high plasma levels of this conjugate [1] [3].
Metabolite profiling demonstrated that human hepatocytes generate human-specific metabolites also observed in vivo, including 8-OH-MIR-G. Rat hepatocytes produced metabolite patterns qualitatively different from humans, particularly lacking significant quantities of the glucuronidated hydroxyl-metabolite [3]. This interspecies variability underscores the necessity of human-derived models for reliable prediction of mirtazapine's metabolic fate in humans.
Table 2: Interspecies Comparison of Mirtazapine Metabolism in Hepatocytes
Metabolic Characteristic | Human Hepatocytes | Rat Hepatocytes |
---|---|---|
Overall Metabolism (3h) | Partial (36-94% of dose) | Complete (100% of dose) |
Metabolite Excretion | Lower proportion excreted | Higher proportion excreted |
8-OH-MIR Formation | Detectable | Detectable |
8-OH-MIR-G Formation | Significant (Major pathway) | Negligible |
Qualitative Similarity to in vivo Human Profile | High | Low |
Quantitative assessment of the glucuronidation step reveals exceptional efficiency in the conversion of 8-OH-MIR to its glucuronide. Steady-state plasma analyses in Japanese psychiatric patients demonstrated a median 8-OH-MIR-G concentration of 111.60 nmol/L compared to a median unconjugated 8-OH-MIR concentration of only 1.42 nmol/L, yielding a remarkably high 8-OH-MIR-G / 8-OH-MIR plasma ratio of 59.50 [1]. This ratio far exceeds the corresponding mirtazapine glucuronide (MIR-G) to mirtazapine (MIR) ratio of 0.92, highlighting the preferential and efficient conjugation of the hydroxylated metabolite over the parent drug.
The term "β-D-glucuronide" in 8-hydroxymirtazapine β-D-glucuronide specifically denotes the anomeric configuration where the glucuronic acid is attached via its β-glycosidic bond to the aglycone (8-OH-MIR). This configuration is characteristic of enzymatic glucuronidation by UGT enzymes. While α-anomers can exist under chemical synthesis conditions, UGT enzymes exclusively produce the β-anomer in vivo [4] [9]. Analytical reference standards (CAS 155239-47-7) confirm the structure as the β-D-conjugate [4] [9]. Deuterated analogs (e.g., 8-Hydroxy Mirtazapine-d3 β-D-Glucuronide, Molecular Formula: C₂₃H₂₄D₃N₃O₇, MW: 460.49) have been synthesized as internal standards for mass spectrometry-based quantification, further validating the specific structure of the human metabolite [10].
Table 3: Quantitative Plasma Levels and Ratios of Mirtazapine and Metabolites
Analyte | Median Plasma Concentration (nmol/L) | Ratio (Metabolite/Precursor) |
---|---|---|
Mirtazapine (MIR) | 92.71 | 1.00 (Reference) |
Desmethylmirtazapine (DMIR) | 44.96 | 0.49 (DMIR/MIR) |
8-Hydroxymirtazapine (8-OH-MIR) | 1.42 | 0.015 (8-OH-MIR/MIR) |
MIR Glucuronide (MIR-G) | 75.00 | 0.92 (MIR-G/MIR) |
8-OH-MIR Glucuronide (8-OH-MIR-G) | 111.60 | 59.50 (8-OH-MIR-G/8-OH-MIR) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0